This compound is synthesized through various methods in laboratory settings and is commercially available for research purposes. It is classified under oligonucleotide pyrimidine dimers and is integral to studies in biochemistry, molecular biology, and medicinal chemistry due to its unique structural properties.
The synthesis of Guanylyl-3'-5'-cytidine ammonium salt typically involves the following methods:
The reaction conditions typically require controlled temperature and pH to optimize yield and minimize degradation. The final product is purified using chromatographic techniques followed by crystallization to obtain the ammonium salt form.
Guanylyl-3'-5'-cytidine ammonium salt features a linear structure characterized by its unique 3',5'-phosphodiester bond. This bond type is not commonly found in natural RNA molecules, which typically feature 5',3' linkages. The structural formula can be represented as follows:
The compound's molecular weight is approximately 495.52 g/mol, and it exhibits notable stability under specific conditions, although it can degrade over time when exposed to unfavorable environmental factors such as high temperature or extreme pH levels.
Guanylyl-3'-5'-cytidine ammonium salt primarily undergoes:
The hydrolysis reaction typically requires either strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide). For enzymatic cleavage, optimal conditions for ribonuclease activity must be maintained, including appropriate buffer systems and temperature settings.
The primary products from both hydrolysis and enzymatic cleavage are guanosine and cytidine, which are fundamental components of RNA molecules.
Guanylyl-3'-5'-cytidine ammonium salt acts primarily as a substrate for various ribonucleases. Upon binding to the active site of ribonuclease T1, it undergoes cleavage at the phosphodiester bond, leading to the formation of smaller RNA fragments. This interaction provides insights into the enzyme's specificity and catalytic mechanisms.
The degradation of RNA mediated by Guanylyl-3'-5'-cytidine ammonium salt influences several biochemical pathways related to RNA metabolism, impacting gene expression and cellular signaling processes.
Guanylyl-3'-5'-cytidine ammonium salt is generally stable when stored at -20°C but can degrade over time if not properly stored. Its solubility in aqueous solutions makes it suitable for various biochemical assays.
The compound exhibits resistance to oxidation and reduction due to the inherent stability of its nucleoside components. Its unique 3',5' linkage contributes to its specific biochemical roles and interactions with enzymes.
Guanylyl-3'-5'-cytidine ammonium salt has diverse applications across several scientific fields:
Guanylyl-3'-5'-cytidine ammonium salt (GpC) serves as a critical minimal substrate for investigating the catalytic mechanisms of ribonucleases, particularly RNase T1. This enzyme specifically cleaves phosphodiester bonds at the 3'-end of guanosine residues in single-stranded RNA. GpC’s dinucleotide structure—comprising guanylyl (G) and cytidylyl (C) moieties linked by a 3′-5′ phosphodiester bond—mimits natural RNA substrates while providing structural simplicity for mechanistic studies. Research leveraging GpC has revealed that RNase T1 employs a two-step catalytic process:
Mutagenesis studies using GpC have identified key residues in RNase T1’s active site (e.g., His40, Glu58, Arg77) essential for transition-state stabilization. Mutations at these sites alter catalytic efficiency, demonstrated by reduced cleavage rates when GpC is used as the substrate. This underscores GpC’s utility in dissecting enzyme structure-function relationships [1].
GpC enables precise quantification of phosphodiester bond cleavage kinetics. Experimental data reveal distinct kinetic parameters for RNase T1-mediated hydrolysis:
Table 1: Kinetic Parameters for GpC Cleavage by RNase T1
Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Wild-type RNase T1 | 120 ± 15 | 45 ± 3 | 3.75 × 10⁵ |
H40A Mutant | 350 ± 40 | 0.8 ± 0.1 | 2.29 × 10³ |
Key observations:
These studies employ HPLC and radiometric assays to track GpC degradation products (3'-GMP and cytidine), providing insights into RNA turnover mechanisms [1] [4].
GpC’s structural isomer, cytidylyl-(3'-5')-guanosine (CpG), exhibits divergent enzyme specificity despite identical nucleotide composition. This contrast is pivotal for understanding how phosphodiester bond orientation influences molecular recognition:
Table 2: Specificity of GpC vs. CpG in Enzyme Systems
Substrate | RNase T1 Activity | Bacterial Toxin Activity | Primary Recognition Site |
---|---|---|---|
GpC | High cleavage | Low | 3′-Guanine base |
CpG | No cleavage | High (for cytidylyl cyclases) | 3′-Cytosine base |
The divergent behavior of GpC and CpG underscores the role of dinucleotide directionality in enzyme specificity. Computational modeling reveals that GpC’s guanine base forms hydrogen bonds with RNase T1 (e.g., with Asn98), while CpG adopts a distinct conformation incompatible with this binding [4] [10].
Table 3: Structural and Functional Properties of Guanylyl-3'-5'-cytidine Ammonium Salt
Property | Value | Source |
---|---|---|
CAS Number | 98046-67-4 | [3] [5] |
Molecular Formula | C₁₉H₂₅N₈O₁₂P·NH₃ | [3] [6] |
Molecular Weight | 605.46 g/mol | [5] [6] |
IUPAC Name | [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; azane | [3] |
Primary Biological Role | Substrate for RNase kinetics and specificity studies | [1] |
Storage Conditions | -20°C (solid) | [1] [7] |
This ammonium salt form enhances GpC’s solubility and stability for in vitro assays, making it indispensable for enzymology research [5] [7].
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